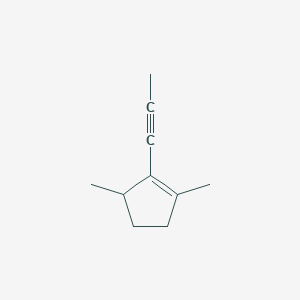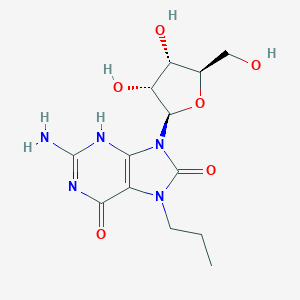
11-Hydroxytephrosin
Descripción general
Descripción
11-Hydroxytephrosin is a natural product found in Derris cuneifolia, Millettia brandisiana, and other organisms . It is a flavonoid compound .
Molecular Structure Analysis
The molecular formula of 11-Hydroxytephrosin is C23H22O8 . The IUPAC name is (1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo [12.8.0.03,12.04,9.015,20]docosa-3 (12),4 (9),5,10,15,17,19-heptaen-13-one . The molecular weight is 426.4 g/mol .
Physical And Chemical Properties Analysis
The computed properties of 11-Hydroxytephrosin include a molecular weight of 426.4 g/mol, XLogP3-AA of 3.2, Hydrogen Bond Donor Count of 2, and Hydrogen Bond Acceptor Count of 8 .
Aplicaciones Científicas De Investigación
Anticancer Drug Discovery
“11-Hydroxytephrosin” has been identified as a potential inhibitor of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDPK1), which is a protein that is overexpressed in different types of cancers . This makes PDPK1 an attractive molecular target for the discovery of small molecule inhibitors with anticancer potential .
Researchers have found that “11-Hydroxytephrosin” forms stable docked complexes with PDPK1 . The findings suggest that “11-Hydroxytephrosin” binds to PDPK1 in an ATP-competitive manner . This indicates that “11-Hydroxytephrosin” could one day be used as a therapeutic scaffold against PDPK1-associated diseases, including various types of cancer .
Mecanismo De Acción
Target of Action
The primary target of 11-Hydroxytephrosin is 3-Phosphoinositide-Dependent Protein Kinase 1 (PDPK1) . PDPK1 plays a crucial role in various cellular processes, including cell growth, survival, and metabolism .
Mode of Action
11-Hydroxytephrosin acts as a potential inhibitor of PDPK1 . It binds inside the PDPK1 active site, showing complementarity and shared common interactions with the crucial residues of the PDPK1 binding pocket .
Biochemical Pathways
The inhibition of PDPK1 by 11-Hydroxytephrosin affects the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway , which is critical for cell survival and growth
Result of Action
The inhibition of PDPK1 by 11-Hydroxytephrosin could potentially lead to the suppression of the PI3K/Akt signaling pathway, thereby inhibiting cell growth and promoting apoptosis . This makes 11-Hydroxytephrosin a potential candidate for anticancer drug discovery .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3/t18-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLCPNIRDVOOEZ-WZONZLPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222755 | |
| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72458-85-6 | |
| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 11-Hydroxytephrosin?
A: While a specific molecular formula and weight are not provided in the provided abstracts, 11-Hydroxytephrosin is a rotenoid, a class of isoflavonoid phytochemicals. It is characterized by a rotenoid skeleton with an additional hydroxyl group at the 11th position [, , ]. Spectroscopic data, including NMR and mass spectrometry, have been used to confirm its structure [, ].
Q2: Is 11-Hydroxytephrosin known to interact with any specific molecular targets besides PDPK1?
A: Yes, research indicates that 11-Hydroxytephrosin inhibits NF-κB activity []. This inhibition likely occurs through the blockage of NF-κB/DNA binding activity, leading to the suppression of NF-κB target gene expression []. This finding suggests that 11-Hydroxytephrosin may have a broader range of biological activities beyond its potential anticancer effects.
Q3: What are the known sources of 11-Hydroxytephrosin?
A3: 11-Hydroxytephrosin has been isolated from various plant sources, including:
Q4: Has the structure-activity relationship (SAR) of 11-Hydroxytephrosin been investigated?
A: While the provided abstracts do not offer specific details on the SAR of 11-Hydroxytephrosin, one study evaluated a series of related flavonoids for their potential cancer chemopreventive properties []. This research utilized an in vitro assay to determine quinone reductase induction, offering insights into the structural features that may contribute to the observed biological activity. Further SAR studies focusing on 11-Hydroxytephrosin could help to optimize its potency, selectivity, and ultimately, its therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















